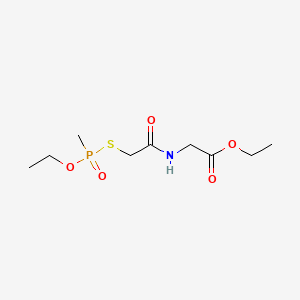
1-Ethyl-5-(4-chlorophenyl)biuret
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(4-chlorophenyl)biuret is an organic compound that belongs to the biuret family Biurets are known for their applications in various fields, including chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(4-chlorophenyl)biuret typically involves the reaction of ethyl isocyanate with 4-chlorophenylurea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-(4-chlorophenyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(4-chlorophenyl)biuret has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which 1-Ethyl-5-(4-chlorophenyl)biuret exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on understanding its mode of action at the molecular level.
Comparación Con Compuestos Similares
1-Ethyl-5-phenylbiuret: Lacks the chlorine atom, leading to different chemical properties.
1-Methyl-5-(4-chlorophenyl)biuret: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-Ethyl-5-(4-bromophenyl)biuret: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness: 1-Ethyl-5-(4-chlorophenyl)biuret is unique due to the presence of both the ethyl and chlorophenyl groups. These functional groups confer specific chemical properties, making it suitable for particular applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
76267-10-2 |
|---|---|
Fórmula molecular |
C10H12ClN3O2 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
1-carbamoyl-1-(4-chlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-13-10(16)14(9(12)15)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,15)(H,13,16) |
Clave InChI |
AOITUXSYHZBLBI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N(C1=CC=C(C=C1)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


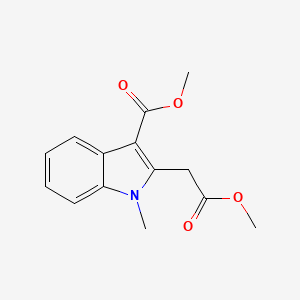


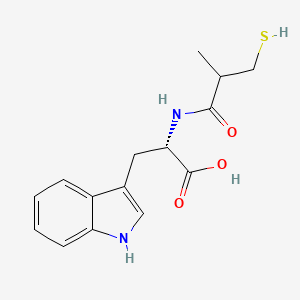
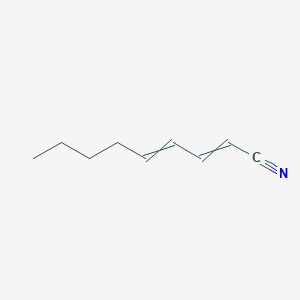

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
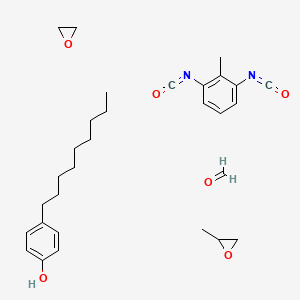
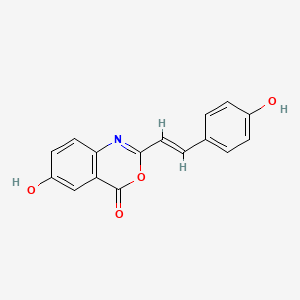
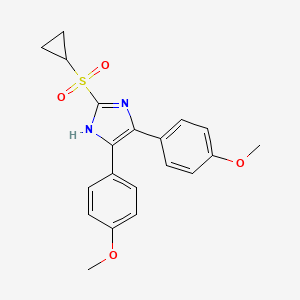
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

